Cas no 2109909-18-2 (1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile)
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Thiazol-4-ylcyclopropanecarbonitrile
- Cyclopropanecarbonitrile, 1-(4-thiazolyl)-
- 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile
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- Inchi: 1S/C7H6N2S/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2
- InChI Key: UHQMGGFWQQLSFS-UHFFFAOYSA-N
- SMILES: C1(C2=CSC=N2)(C#N)CC1
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR480108-1g |
1-Thiazol-4-ylcyclopropanecarbonitrile |
2109909-18-2 | 1g |
£2348.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592887-1g |
1-(Thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 98% | 1g |
¥42136 | 2023-03-11 | |
| Enamine | EN300-1829338-0.05g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1829338-0.1g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1829338-0.25g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1829338-0.5g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1829338-1.0g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1829338-2.5g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1829338-5.0g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1829338-10.0g |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
2109909-18-2 | 10g |
$5405.0 | 2023-06-01 |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile
Introduction to 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile (CAS No. 2109909-18-2)
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile, a compound with the CAS number 2109909-18-2, is a unique and promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound has garnered significant attention due to its potential therapeutic applications and its distinctive structural features. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile.
The molecular formula of 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile is C8H7N2S, and it has a molecular weight of approximately 165.22 g/mol. The compound features a cyclopropane ring fused with a thiazole moiety and a cyano group, which collectively contribute to its unique chemical and biological properties. The cyclopropane ring is known for its high reactivity due to the strain imposed by the three-membered ring, while the thiazole ring provides aromatic stability and potential biological activity.
The synthesis of 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile has been explored through various methodologies. One common approach involves the reaction of 4-bromothiazole with a suitable cyclopropane derivative in the presence of a palladium catalyst. This method leverages the versatility of palladium-catalyzed cross-coupling reactions to form the desired product efficiently. Another synthetic route involves the nucleophilic addition of a thiazole derivative to a cyano-substituted cyclopropane intermediate, followed by subsequent functional group manipulations to achieve the final structure.
In terms of biological activity, 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile has shown promising results in several areas of research. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, preliminary data suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
The pharmacological profile of 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile is also noteworthy. Its low molecular weight and unique structural features contribute to favorable pharmacokinetic properties, such as good solubility and permeability. These characteristics are essential for effective drug delivery and bioavailability. Furthermore, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic concentrations, which is a crucial factor for its potential clinical development.
In the context of drug discovery and development, 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile represents an exciting lead compound with multiple avenues for further exploration. Its structural diversity allows for the design and synthesis of analogs with enhanced potency and selectivity. Researchers are actively investigating modifications to the cyclopropane ring and the thiazole moiety to optimize the compound's biological activity and reduce potential side effects.
The future prospects for 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including cancer and inflammatory conditions. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are driving forward the development of this compound as a potential therapeutic agent.
In conclusion, 1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile (CAS No. 2109909-18-2) is a fascinating molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
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